1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene
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Overview
Description
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . It is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and interesting compound for various chemical applications.
Preparation Methods
The synthesis of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of iodine, fluorine, and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of iodine and fluorine atoms through halogenation reactions.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using reagents such as trifluoromethylthiolating agents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The specific molecular targets and pathways can vary depending on the application, but the compound’s unique structure allows it to interact with various biological and chemical systems .
Comparison with Similar Compounds
1,3-Diiodo-5-fluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene: Similar structure but with different positions of the fluorine and trifluoromethylthio groups.
Other halogenated benzenes: Compounds with different halogen and functional group substitutions on the benzene ring.
The uniqueness of this compound lies in its specific combination of iodine, fluorine, and trifluoromethylthio groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C7H2F4I2S |
---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
5-fluoro-1,3-diiodo-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-3-1-4(12)6(5(13)2-3)14-7(9,10)11/h1-2H |
InChI Key |
NQZUCWYDPQYMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)SC(F)(F)F)I)F |
Origin of Product |
United States |
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